1-(2,3-Diaminophenyl)propan-2-one
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Overview
Description
1-(2,3-Diaminophenyl)propan-2-one is an organic compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol It is characterized by the presence of two amino groups attached to a phenyl ring and a ketone group on the propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Diaminophenyl)propan-2-one can be achieved through several methods. One common approach involves the reaction of 2,3-diaminophenylacetic acid with acetone under acidic conditions. This reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Diaminophenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The amino groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are often employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the phenyl ring .
Scientific Research Applications
1-(2,3-Diaminophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2,3-Diaminophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In medicinal chemistry, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Diaminophenyl)propan-2-one: Similar structure but with amino groups at different positions.
1-(3,4-Diaminophenyl)propan-2-one: Another isomer with amino groups at the 3 and 4 positions.
1-(2,3-Diaminophenyl)ethanone: A related compound with a shorter carbon chain
Uniqueness
1-(2,3-Diaminophenyl)propan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(2,3-diaminophenyl)propan-2-one |
InChI |
InChI=1S/C9H12N2O/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4H,5,10-11H2,1H3 |
InChI Key |
WMHHIBWNKNUVJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)N)N |
Origin of Product |
United States |
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